Increased Hydrogen‑Bond Donor Capacity Versus the 4‑Monohydroxy Analog
The 4,5‑dihydroxy substitution of 3-(4-bromophenyl)-4,5-dihydroxyfuran-2(3H)-one provides two hydrogen‑bond donor (HBD) sites compared to the single HBD of the closest synthetic precursor, 3-(4-bromophenyl)-4-hydroxyfuran-2(5H)-one (CAS 100074-49-5). Computed properties from PubChem yield an HBD count of 2 for the target compound and a calculated logP of 1.8 [1]. Although the exact HBD count and logP of the monohydroxy comparator have not been explicitly tabulated in public databases, its chemical structure unambiguously limits it to one HBD, and the absence of the additional hydroxyl group is expected to reduce topological polar surface area (tPSA) and increase lipophilicity relative to the target . This difference directly influences passive membrane permeability and solubility, which are critical parameters in early‑stage drug discovery and chemical biology probe selection.
| Evidence Dimension | Hydrogen‑Bond Donor Count / logP |
|---|---|
| Target Compound Data | HBD = 2; logP (XLogP3‑AA) = 1.8 |
| Comparator Or Baseline | 3-(4-Bromophenyl)-4-hydroxyfuran-2(5H)-one (CAS 100074-49-5): HBD = 1; logP not publicly tabulated but expected >1.8 based on structure |
| Quantified Difference | ΔHBD = +1; ΔlogP (estimated) ≈ −0.3 to −0.7 |
| Conditions | Computed molecular descriptors; PubChem release 2021.05.07 [1] and structural inference |
Why This Matters
Higher HBD count and lower logP improve aqueous solubility and modulate off‑target binding, making the target compound a more suitable scaffold for fragment‑based screening and pharmacokinetic optimization than the monohydroxy analog.
- [1] PubChem. 3-(4-Bromophenyl)-4,5-dihydroxyfuran-2(3H)-one. CID 49853519. Computed Descriptors. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1245648-42-3 View Source
